molecular formula C7H13ClO B2668326 4-(Chloromethyl)cyclohexan-1-ol CAS No. 1803585-54-7

4-(Chloromethyl)cyclohexan-1-ol

Cat. No. B2668326
CAS RN: 1803585-54-7
M. Wt: 148.63
InChI Key: NYSWASAKJUIDPD-UHFFFAOYSA-N
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Description

“4-(Chloromethyl)cyclohexan-1-ol” is a chemical compound with the CAS Number: 1803585-54-7 . It has a molecular weight of 148.63 and its IUPAC name is 4-(chloromethyl)cyclohexan-1-ol .


Molecular Structure Analysis

The InChI code for “4-(Chloromethyl)cyclohexan-1-ol” is 1S/C7H13ClO/c8-5-6-1-3-7(9)4-2-6/h6-7,9H,1-5H2 . This indicates that the molecule consists of 7 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom.


Physical And Chemical Properties Analysis

“4-(Chloromethyl)cyclohexan-1-ol” is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius . The boiling point is not specified .

Scientific Research Applications

Photolysis and Reactivity of Chloroanilines

Research indicates that chloroanilines, which share the chloromethyl functional group with 4-(Chloromethyl)cyclohexan-1-ol, undergo efficient photoheterolysis in polar media. This process involves the formation of phenyl cations through photolysis, demonstrating the potential of chloromethyl compounds in generating reactive intermediates for further chemical synthesis (Guizzardi et al., 2001).

Catalyzed α-Carbon Amination

The α-carbon amination of chloroaldehydes, facilitated by carbene catalysis, highlights the utility of chloro-containing compounds in synthesizing bioactive molecules and natural product cores, such as dihydroquinoxalines. This showcases the role of chloromethyl groups in enabling nucleophilic addition reactions for complex organic synthesis (Huang et al., 2019).

Electrochemical Reduction

The study on the electrochemical reduction of compounds similar to 4-(Chloromethyl)cyclohexan-1-ol, such as 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one, reveals insights into reductive dehalogenation processes. These findings underscore the potential of electrochemical methods in modifying chloromethyl-containing compounds, leading to the formation of new chemical structures and the exploration of reaction mechanisms (Moiseeva et al., 2014).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

4-(chloromethyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO/c8-5-6-1-3-7(9)4-2-6/h6-7,9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSWASAKJUIDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)cyclohexan-1-ol

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